molecular formula C12H19N3O2S B231603 4-(cycloheptylamino)pyridine-3-sulfonamide

4-(cycloheptylamino)pyridine-3-sulfonamide

Cat. No.: B231603
M. Wt: 269.37 g/mol
InChI Key: IJNSDBZQMONIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cycloheptylamino)pyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This compound features a sulfonamide group attached to a pyridine ring, with a cycloheptylamine substituent, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cycloheptylamino)pyridine-3-sulfonamide typically involves the reaction of 4-aminopyridine with cycloheptylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

    Step 1: 4-aminopyridine is reacted with cycloheptylamine in an appropriate solvent (e.g., dichloromethane) to form an intermediate.

    Step 2: The intermediate is then treated with a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and by-products. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(cycloheptylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

4-(cycloheptylamino)pyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(cycloheptylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

4-(cycloheptylamino)pyridine-3-sulfonamide is unique due to its cycloheptylamine substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, potentially leading to different biological activities compared to other sulfonamides .

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

4-(cycloheptylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C12H19N3O2S/c13-18(16,17)12-9-14-8-7-11(12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15)(H2,13,16,17)

InChI Key

IJNSDBZQMONIBY-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.